molecular formula C4H6N4 B2525916 1H-Pyrazole-4-carboximidamide CAS No. 1447663-57-1

1H-Pyrazole-4-carboximidamide

Cat. No.: B2525916
CAS No.: 1447663-57-1
M. Wt: 110.12
InChI Key: LVYGOGLQIFYMGG-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboximidamide is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carboximidamide group at position 4

Safety and Hazards

1H-Pyrazole-4-carboximidamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

Amidoxime compounds, which include 1H-Pyrazole-4-carboximidamide, are important chemical synthesis intermediates . They are widely used in the fields of organic luminescent materials, electron conversion materials, drug synthesis, and the preparation of energetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboximidamide can be synthesized through various methodsFor instance, the reaction of aminoguanidine hydrochloride with chalcones under ultrasonic irradiation has been reported to yield this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Comparison with Similar Compounds

  • 1H-Pyrazole-4-carboxamides
  • 1H-Pyrazole-4-carboxylates
  • 1H-Pyrazole-4-carboxylic acids

Properties

IUPAC Name

1H-pyrazole-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-4(6)3-1-7-8-2-3/h1-2H,(H3,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYGOGLQIFYMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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